tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate
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Overview
Description
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . This compound is part of the azaspiro family, which is characterized by a spirocyclic structure containing nitrogen. The tert-butyl group and the hydroxy group attached to the spirocyclic framework contribute to its unique chemical properties .
Preparation Methods
The synthesis of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate typically involves the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the formation of the ester bond . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.
Scientific Research Applications
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the spirocyclic framework play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Tert-butyl 3-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 7-hydroxy-1-azaspiro[4.4]nonane-1-carboxylate: This compound has a similar spirocyclic structure but differs in the position of the hydroxy group.
Tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate: This compound contains an additional nitrogen atom in the spirocyclic framework, which can alter its chemical properties and reactivity.
Tert-butyl 3-amino-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate: This compound has an oxygen atom in the spirocyclic structure, which can influence its biological activity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic framework, which confer distinct chemical and biological properties .
Properties
CAS No. |
2413876-64-7 |
---|---|
Molecular Formula |
C13H23NO3 |
Molecular Weight |
241.3 |
Purity |
95 |
Origin of Product |
United States |
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